metazachlor OXA

描述

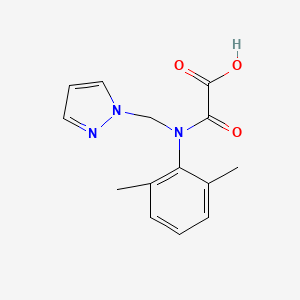

Metazachlor OXA is a major metabolite of the herbicide metazachlor . It belongs to the chloroacetamide class of chemicals, which inhibit the formation of long chain fatty acids that play a key role in cell division and cell expansion processes . Its molecular formula is C14H15N3O3 .

Molecular Structure Analysis

The molecular structure of metazachlor OXA is characterized by an average mass of 273.287 Da and a monoisotopic mass of 273.111328 Da .科学研究应用

Herbicide Use

Metazachlor OXA is a major metabolite of metazachlor, which is a member of the chloroacetamide class of chemicals . These chemicals inhibit the formation of long-chain fatty acids that play a key role in cell division and cell expansion processes . Metazachlor is used for pre-emergence and early post-emergence control of annual grasses and broadleaf weeds in crops . This suggests that metazachlor OXA may also have similar applications in the field of agriculture.

Water Treatment

Metazachlor OXA, along with metazachlor and another degradation product named ESA, has been studied for removal from aqueous solutions using activated carbons . The study showed higher adsorption capacities for these molecules on carbon materials chemically activated by potassium carbonate . This suggests that metazachlor OXA could be removed from contaminated wastewater using certain types of activated carbons, which could be a significant application in the field of water treatment.

Ecotoxicology

Research has been conducted on the effects of metazachlor and metazachlor OXA on the early life stages of marbled crayfish . The study found that both substances were associated with significantly lower growth and delayed ontogenetic development compared to controls . This suggests that metazachlor OXA could have significant ecotoxicological effects, which is an important consideration in environmental science and conservation.

Aquatic Life Impact

Metazachlor OXA has been associated with significant alterations of crayfish distance moved and walking speed . This suggests that metazachlor OXA could impact the behavior of aquatic life, which is another important consideration in environmental science and conservation.

未来方向

One study suggests that activated carbons from lignocellulosic residues could be used for the removal of metazachlor and its degradation products, including metazachlor OXA, from contaminated wastewater . This indicates a potential future direction for managing the environmental impact of metazachlor and its metabolites.

作用机制

Target of Action

Metazachlor OXA, a metabolite of the herbicide metazachlor , primarily targets the formation of long-chain fatty acids . These fatty acids play a crucial role in cell division and cell expansion processes .

Mode of Action

The interaction of metazachlor OXA with its targets results in the inhibition of the synthesis of very-long-chain fatty acids . This interference disrupts cell division and tissue differentiation during growth, leading to the production of deformed seeds .

Biochemical Pathways

The primary biochemical pathway affected by metazachlor OXA is the lipid biosynthesis pathway . The inhibition of very-long-chain fatty acid synthesis disrupts this pathway, leading to downstream effects such as impaired cell division and growth .

Pharmacokinetics

It is known that metazachlor oxa is a metabolite of metazachlor, suggesting that it is formed in the body through metabolic processes

Result of Action

The molecular and cellular effects of metazachlor OXA’s action include significantly lower growth and delayed ontogenetic development compared to controls . Exposure to metazachlor OXA also results in significantly lower activity of antioxidant enzymes, such as total superoxide dismutase (SOD), catalase (CAT), glutathione s-transferase (GST), glutathione reductase (GR), and reduced glutathione (GSH), compared with control .

Action Environment

Environmental factors can influence the action, efficacy, and stability of metazachlor OXA. For instance, metazachlor OXA has been found to be mobile in the environment, suggesting that it can move through soil and potentially contaminate groundwater . Furthermore, metazachlor OXA’s effects on non-target aquatic organisms highlight the potential risk associated with its use in agriculture .

属性

IUPAC Name |

2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-10-5-3-6-11(2)12(10)17(13(18)14(19)20)9-16-8-4-7-15-16/h3-8H,9H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMHHVKFXZNTKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891455 | |

| Record name | Metazachlor OXA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

metazachlor OXA | |

CAS RN |

1231244-60-2 | |

| Record name | Metazachlor OXA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

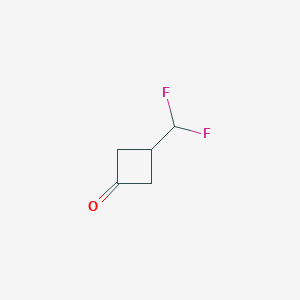

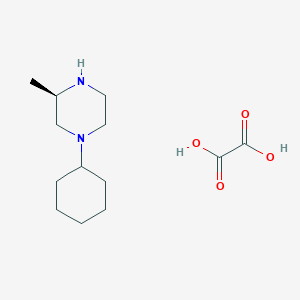

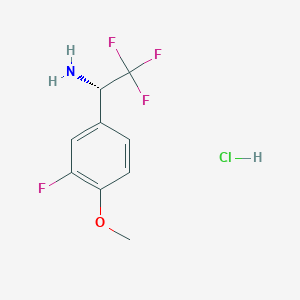

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

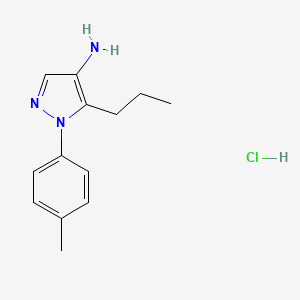

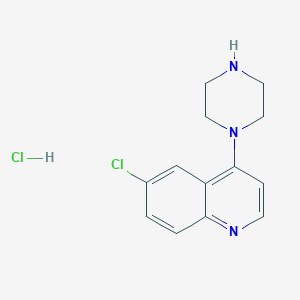

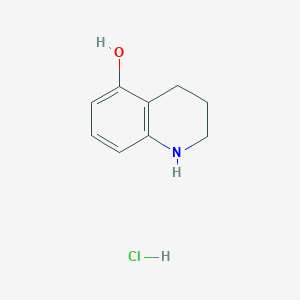

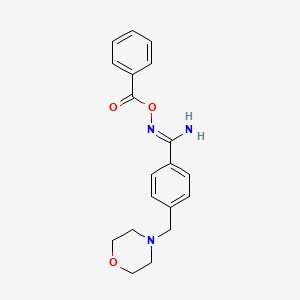

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-(piperidin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine hydrochloride](/img/structure/B1433256.png)

![(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one](/img/structure/B1433257.png)

![1-Oxa-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1433267.png)

![4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1433269.png)